![molecular formula C10H16O4 B14587981 Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate CAS No. 61402-55-9](/img/structure/B14587981.png)
Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its cyclopentyl ring structure with an acetyloxy group and a methyl acetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate typically involves the esterification of [(1S,2S)-2-(hydroxy)cyclopentyl]acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
[(1S,2S)-2-(hydroxy)cyclopentyl]acetic acid+methanolacid catalystMethyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation of the product from the catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Acid or base catalysts, such as sulfuric acid or sodium methoxide, are used in transesterification reactions.
Major Products
Hydrolysis: [(1S,2S)-2-(hydroxy)cyclopentyl]acetic acid and methanol.
Reduction: [(1S,2S)-2-(hydroxy)cyclopentyl]methanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate involves its hydrolysis to release the active [(1S,2S)-2-(hydroxy)cyclopentyl]acetic acid. This hydrolysis can occur enzymatically in biological systems. The released acid can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl [(1R,2R)-2-(acetyloxy)cyclopentyl]acetate: A stereoisomer with similar chemical properties but different biological activity.
Ethyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate: An ester with a different alkyl group, which may have different physical and chemical properties.
Methyl [(1S,2S)-2-(hydroxy)cyclopentyl]acetate: A related compound with a hydroxyl group instead of an acetyloxy group.
Uniqueness
Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its cyclopentyl ring structure and ester functionality make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
61402-55-9 |
|---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
methyl 2-[(1S,2S)-2-acetyloxycyclopentyl]acetate |
InChI |
InChI=1S/C10H16O4/c1-7(11)14-9-5-3-4-8(9)6-10(12)13-2/h8-9H,3-6H2,1-2H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
KKZFYLYPUICPTC-IUCAKERBSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CCC[C@H]1CC(=O)OC |
Kanonische SMILES |
CC(=O)OC1CCCC1CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


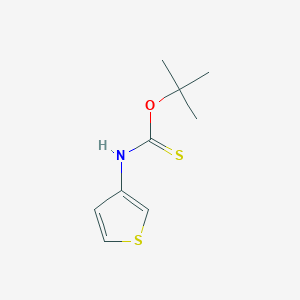
![2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol](/img/structure/B14587913.png)
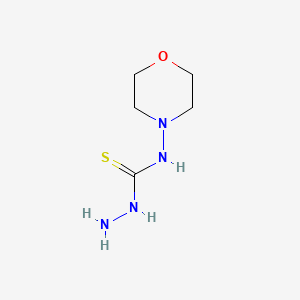
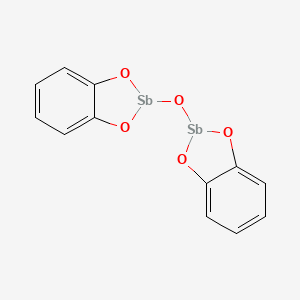
![7-Phenylspiro[3.5]nona-5,8-diene-7-carboxylic acid](/img/structure/B14587924.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(2-hydroxyphenyl)-](/img/structure/B14587928.png)


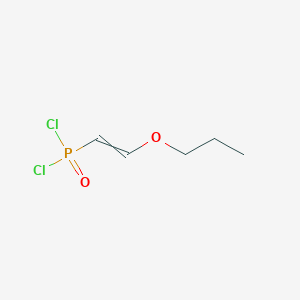
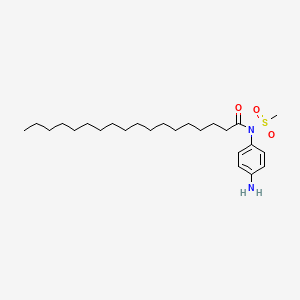
![2-(1H-Pyrazol-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587963.png)
![Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl-](/img/structure/B14587965.png)
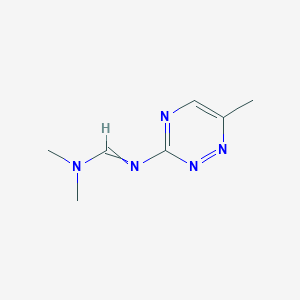
![8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14587971.png)
